1-(5-Bromo-2-methoxyphenyl)ethanol
Overview
Description
1-(5-Bromo-2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11BrO2 It is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the benzene ring, along with an ethanol group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-methoxyphenyl)ethanol can be synthesized through several methods. One common synthetic route involves the bromination of 2-methoxyphenol followed by the reduction of the resulting bromo compound. The process typically involves the following steps:
Bromination: 2-methoxyphenol is treated with bromine in the presence of a catalyst such as iron powder to introduce the bromine atom at the 5th position.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and reduction processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 1-(5-Bromo-2-methoxyphenyl)ethanal or 1-(5-Bromo-2-methoxyphenyl)acetic acid.
Reduction: 1-(2-Methoxyphenyl)ethanol.
Substitution: 1-(5-Methoxy-2-methoxyphenyl)ethanol.
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to biological targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-(5-Bromo-2-methoxyphenyl)ethanol can be compared with similar compounds such as:
1-(5-Bromo-2-hydroxyphenyl)ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(5-Methoxy-2-methylphenyl)ethanol: Similar structure but with a methyl group instead of a bromine atom.
1-(5-Chloro-2-methoxyphenyl)ethanol: Similar structure but with a chlorine atom instead of a bromine atom.
These compounds share similar chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRYFLFXINLLKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501902 | |
Record name | 1-(5-Bromo-2-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16602-17-8 | |
Record name | 1-(5-Bromo-2-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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